molecular formula C14H25N5O2S B5437914 2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B5437914
M. Wt: 327.45 g/mol
InChI Key: XKWPWJHQIUFMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a pyrazolo[1,5-a][1,4]diazepine core with a methylsulfonyl-substituted diazepane moiety

Preparation Methods

The synthesis of 2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be achieved through several synthetic routes. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This enzymatic process allows for the efficient construction of chiral 1,4-diazepanes with high enantiomeric excess . Industrial production methods may involve the use of chiral stationary phase HPLC resolution, classical resolution, or ruthenium-catalyzed intramolecular asymmetric reductive amination .

Chemical Reactions Analysis

2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structural features. It may serve as a scaffold for the development of new drugs targeting various diseases. In biology, it can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine stands out due to its unique combination of a pyrazolo[1,5-a][1,4]diazepine core and a methylsulfonyl-substituted diazepane moiety. Similar compounds include other pyrazolo[1,5-a][1,4]diazepines and diazepane derivatives, which may share some structural features but differ in their specific substituents and functional groups .

Properties

IUPAC Name

2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2S/c1-22(20,21)18-6-3-5-17(8-9-18)12-13-10-14-11-15-4-2-7-19(14)16-13/h10,15H,2-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWPWJHQIUFMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)CC2=NN3CCCNCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.